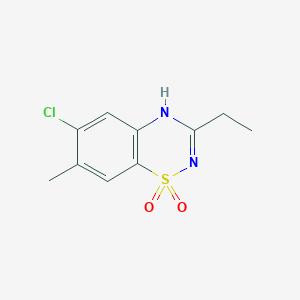![molecular formula C11H11NO6S2 B14350689 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid CAS No. 94196-29-9](/img/structure/B14350689.png)
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is a complex organic compound derived from naphthalene It features both hydroxyl and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Conditions often involve the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methanesulfonyl group.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a hydroxyl group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Different substitution pattern on the aromatic ring.
Uniqueness
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
94196-29-9 |
|---|---|
Molecular Formula |
C11H11NO6S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-19(14,15)12-9-4-2-3-7-5-8(20(16,17)18)6-10(13)11(7)9/h2-6,12-13H,1H3,(H,16,17,18) |
InChI Key |
USGLJFDFJIFVHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

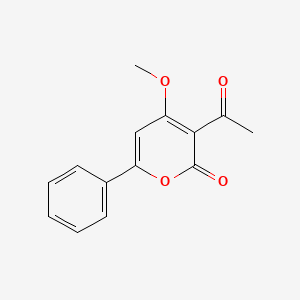
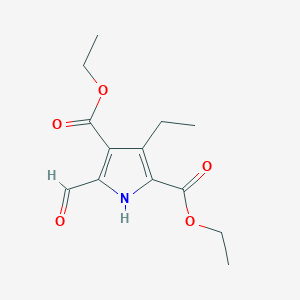
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
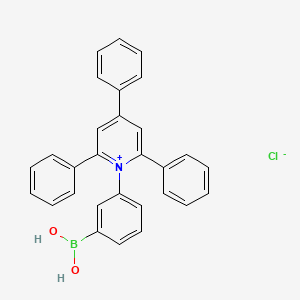
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
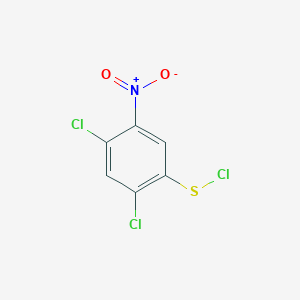
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
